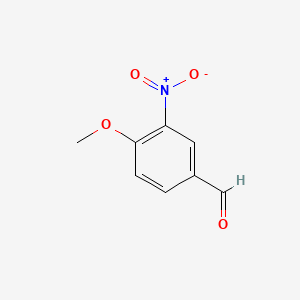

2-(乙酰氨基)-5-氯-3-噻吩甲酸甲酯

描述

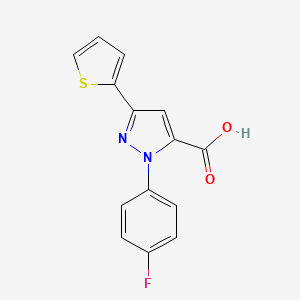

Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate is a chemical compound that is part of a broader class of thiophene derivatives. These compounds are of interest due to their potential applications in the synthesis of various heterocyclic systems, which are important in the development of pharmaceuticals and other organic materials.

Synthesis Analysis

The synthesis of related thiophene derivatives has been explored in several studies. For instance, methyl (Z)-2-acetylamino-3-dimethylaminopropenoate, a compound with a similar acetylamino moiety, was prepared from N-acetylglycine, which was converted with N,N-dimethylformamide and phosphorus oxychloride into an intermediate oxazolone, followed by treatment with methanol in the presence of potassium carbonate . This method demonstrates the versatility of acetylamino-substituted thiophenes in synthesizing heterocyclic compounds.

Molecular Structure Analysis

The molecular structure of these thiophene derivatives is crucial for their reactivity and the types of heterocycles they can form. The orientation around the double bond in related compounds has been established by X-ray analysis, which is essential for understanding the reactivity and the formation of the final heterocyclic systems .

Chemical Reactions Analysis

Thiophene derivatives undergo various chemical reactions that lead to the formation of heterocyclic systems. For example, methyl 3-(3,6-diaryl-1,2,4-triazin-5-ylamino)thiophen-2-carboxylates were synthesized by a solvent-free reaction of methyl 3-aminothiophene-2-carboxylate with diaryl-1,2,4-triazine-5-carbonitriles, showcasing nucleophilic substitution reactions . Additionally, the reaction of 2-methylmercapto-5-lithiothiophene with methyl 2-dimethylamino-5-thiophenecarboxylate leads to the formation of deeply colored methinium perchlorates .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives are influenced by their molecular structure. For instance, the introduction of a methylmercapto or dimethylamino group can result in deeply colored compounds, as evidenced by the spectroscopic characterization of some substituted tris(2-thienyl)methinium perchlorates . The reactivity of these compounds with various nucleophiles and electrophiles leads to a wide range of heterocyclic systems, indicating a rich chemistry that is valuable for synthetic applications .

科学研究应用

合成和化学反应

2-(乙酰氨基)-5-氯-3-噻吩甲酸甲酯参与各种化学反应和合成,突显了其在有机化学中的重要性。一项重要的应用是 2-酰基噻吩、2-噻吩甲酸及其酯的酰胺甲基化,其中它作为 4-和 5-(N-氯乙酰氨基)甲基衍生物的前体。这一过程对于修饰噻吩衍生物至关重要,而噻吩衍生物是合成药物和农用化学品必不可少的 (Gol'dfarb, Yakubov, & Belen’kii, 1986)。

此外,该化合物在噻吩和呋喃系列的硝基羧酸或其酯的还原乙酰化中得到应用,生成 4-乙酰氨基-2-噻吩甲酸或其酯。这一反应突出了其在将硝基转化为乙酰氨基的应用,这种转化在药物化学中非常有价值 (Gol'dfarb, Bulgakova, & Fabrichnyǐ, 1983)。

杂环化合物的合成

2-(乙酰氨基)-5-氯-3-噻吩甲酸甲酯在合成各种杂环化合物中也至关重要。它用作制备吡咯、嘧啶、哒嗪、吡唑和异恶唑等多取代杂环体系的多功能合成子。这种多功能性证明了它在生成复杂分子的效用,这些分子可能在药物发现和材料科学中得到应用 (Pizzioli, Ornik, Svete, & Stanovnik, 1998)。

此外,它还用于氨基酸和杂环体系的合成,突出了其在创建生物活性分子和潜在药物中的作用。该化合物与 N-亲核试剂反应形成各种杂环体系的能力突出了其在合成有机化学中的重要性 (Kralj, Hvala, Svete, Golič, & Stanovnik, 1997)。

衍生物合成和应用

与 2-(乙酰氨基)-5-氯-3-噻吩甲酸甲酯相关的 5-氨基-1H-[1,2,4]三唑-3-羧酸甲酯的 N-乙酰化衍生物的研究表明,该化合物在合成和研究具有潜在药物和农用化学品应用的新型有机化合物中所发挥的作用。使用 HPLC、GC-MS、FTIR 和 NMR 光谱等技术对这些衍生物进行全面表征,突出了此类化合物在化学研究中的重要性 (Dzygiel 等,2004)。

属性

IUPAC Name |

methyl 2-acetamido-5-chlorothiophene-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO3S/c1-4(11)10-7-5(8(12)13-2)3-6(9)14-7/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYLPYFBEANZDIV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(S1)Cl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356022 | |

| Record name | methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate | |

CAS RN |

22288-82-0 | |

| Record name | methyl 2-(acetylamino)-5-chloro-3-thiophenecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(Diethylamino)methyl]-2-furoic acid](/img/structure/B1298813.png)

![5-Amino-2-[(pyridin-3-ylmethyl)-amino]-benzoic acid](/img/structure/B1298823.png)

![2-Methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidine-4-thiol](/img/structure/B1298846.png)